molecular formula C19H26N4OS B2379264 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1170202-91-1

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2379264
CAS No.: 1170202-91-1
M. Wt: 358.5
InChI Key: GFTXRPYLUYMJGD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, structurally similar to the target compound, have been synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking two pharmacophoric moieties, showing that a flexible spacer is compatible with high inhibitory activities. This suggests that similar compounds, including those with piperazine and thiophene groups, might be useful in research targeting neurological conditions such as Alzheimer's disease by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Vidaluc et al., 1995).

Structural and Conformational Study

Tri-substituted ureas containing an N-methylpiperazine moiety along with phenyl and N-heterocyclic substituents were synthesized and subjected to spectroscopic, structural, and conformational studies. These compounds exhibit amino–imino tautomerism and free rotation of the N-carbamoyl group, indicating potential applications in the development of molecules with specific binding affinities or activities based on their conformational flexibility (Iriepa & Bellanato, 2013).

Antimicrobial and Anti-Proliferative Activities

Novel compounds, including those with adamantane, piperazine, and thiosemicarbazide groups, have shown marked broad-spectrum antibacterial activities and significant anti-proliferative activity against tumor cell lines. This highlights the potential of structurally complex ureas in antimicrobial and anticancer research (Al-Mutairi et al., 2019).

Dual 5-HT1A/SSRI Activities

3-(4-Arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives were synthesized and evaluated for their dual activities as serotonin receptor agonists and serotonin reuptake inhibitors. These findings suggest the target compound could be explored for its potential applications in psychiatric and neurological disorders by modulating serotonin pathways (Li et al., 2008).

Properties

IUPAC Name

1-benzyl-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-22-8-10-23(11-9-22)18(17-7-12-25-15-17)14-21-19(24)20-13-16-5-3-2-4-6-16/h2-7,12,15,18H,8-11,13-14H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTXRPYLUYMJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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